molecular formula C19H23N3O B6341860 (8a,9S)-(+)-9-Amino-cinchonan-6'-ol, 90% CAS No. 960050-59-3

(8a,9S)-(+)-9-Amino-cinchonan-6'-ol, 90%

Cat. No. B6341860
CAS RN: 960050-59-3
M. Wt: 309.4 g/mol
InChI Key: BVEMLWTWKOYCIY-UHFFFAOYSA-N
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Description

“(8a,9S)-(+)-9-Amino-cinchonan-6’-ol, 90%” is a chiral catalyst and ligand . It is also known as (8S,9S)-9-Amino-9-deoxyepiquinine trihydrochloride, and (S)-(6-Methoxyquinolin-4-yl)((2S,4S,5R)-5-vinylquinuclidin-2-yl)methanamine trihydrochloride . The empirical formula is C20H25N3O · 3HCl .


Molecular Structure Analysis

The molecular weight of “(8a,9S)-(+)-9-Amino-cinchonan-6’-ol, 90%” is 432.81 . The SMILES string representation is Cl.Cl.Cl.COc1ccc2nccc(C@HC3C[C@@H]4CCN3C[C@@H]4C=C)c2c1 .


Physical And Chemical Properties Analysis

“(8a,9S)-(+)-9-Amino-cinchonan-6’-ol, 90%” is a powder . Its optical activity is [α]/D +65.0±2.0°, c = 1 in 0.1 M HCl .

Scientific Research Applications

Chiral Organocatalysis and Synthesis

"(8a,9S)-(+)-9-Amino-cinchonan-6'-ol" and its derivatives have been utilized as chiral organocatalysts for the asymmetric functionalization of carbonyl compounds, showcasing their importance in synthetic organic chemistry. For instance, the synthesis of 9-amino(9-deoxy)epi cinchona alkaloids has been reported, highlighting their utility as general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds, including one-pot syntheses from quinine derivatives, indicating their scalability and practical application in organic synthesis (Cassani et al., 2013). Furthermore, these compounds have been applied in efficient iridium and rhodium-catalyzed asymmetric transfer hydrogenations, showcasing their versatility in various catalytic systems and achieving high enantioselectivities and conversions for a series of aromatic ketones (He et al., 2006).

Mechanistic Insights and Catalytic Systems

Mechanistic studies have provided insights into the stereochemical outcomes of reactions catalyzed by cinchona alkaloid derivatives. For example, a mechanistic rationale was proposed for asymmetric reactions catalyzed by 9-amino(9-deoxy)epi cinchona alkaloids via iminium ion activation of enones, uncovering the role of achiral acid cocatalysts in these processes and emphasizing the cooperative participation of the catalytic assembly components in the stereocontrolling event (Morán et al., 2013).

Material Science Applications

In the field of material science, cinchona alkaloids have been investigated for their potential in creating novel materials. A study reported the synthesis of a homochiral 1D zinc-quitenine coordination polymer with a high dielectric constant, demonstrating the application of cinchona alkaloid derivatives in developing materials with unique electrical properties (Tang et al., 2006).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral according to the GHS classification . The hazard statements include H301 . The precautionary statements include P264, P270, P301 + P310 + P330, P405, and P501 .

properties

IUPAC Name

4-[amino-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)methyl]quinolin-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-2-12-11-22-8-6-13(12)9-18(22)19(20)15-5-7-21-17-4-3-14(23)10-16(15)17/h2-5,7,10,12-13,18-19,23H,1,6,8-9,11,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEMLWTWKOYCIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(9R)-9-Aminocinchonan-6'-ol

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